N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Description
This compound features a unique azetidine-carboxamide core substituted with a 4-chlorobenzyl group and a thiazole ring connected via an ether linkage. While direct pharmacological data are unavailable in the provided evidence, structural parallels to bioactive compounds (e.g., sodium channel modulators, antimicrobial agents) imply possible activity in neurological or infectious disease pathways .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-11-3-1-10(2-4-11)7-17-13(19)18-8-12(9-18)20-14-16-5-6-21-14/h1-6,12H,7-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQERUMGMBHVFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the thiazole and azetidine rings with the 4-chlorophenylmethyl group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the azetidine ring or the thiazole ring, leading to the formation of different reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or azetidine rings.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways involving thiazole-containing compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Azetidine-Carboxamide Derivatives
- Target Compound vs. N-(2-Chlorophenyl)-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide (CAS 1903542-83-5): Both share the azetidine-carboxamide core. However, the replacement of the thiazole ether with a phenyltriazole moiety () introduces distinct electronic and steric effects.
- Comparison with 3-((4-Chlorophenyl)sulfonyl) Analogue (CAS 1797848-80-6) :
The sulfonyl group in ’s compound enhances polarity and metabolic stability compared to the ether linkage in the target compound. This substitution may reduce membrane permeability but improve aqueous solubility .
Thiazole-Containing Analogues
- 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () :
This acetamide derivative lacks the azetidine ring but shares the thiazole and chlorophenyl motifs. Its crystal structure reveals a twisted conformation between the dichlorophenyl and thiazole rings (61.8° dihedral angle), which may influence π-π stacking interactions in biological targets . - Thiazolidinone Derivatives (): Compounds like 4g (N-[2-(4-chlorophenyl)-4-oxo-thiazolidin-3-yl]-benzothiazole-3-carboxamide) exhibit a thiazolidinone ring instead of azetidine.
Table 3: Physicochemical Properties*
Pharmacological Implications
- Sodium Channel Modulation : highlights dihydropyrazoles as sodium channel blockers. The thiazole moiety in the target compound may similarly interact with voltage-gated channels, though the azetidine core could modulate binding kinetics .
- Antimicrobial Potential: Thiazole and chlorophenyl motifs in ’s compounds are associated with antimicrobial activity. The target compound’s hybrid structure may enhance spectrum or potency .
Biological Activity
N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and an azetidine moiety, contributing to its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thiazole and azetidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Potential
Research indicates that compounds containing thiazole rings can inhibit the proliferation of cancer cells. For example, studies on related thiazole derivatives have shown promising results against colon cancer cell lines . The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Similar compounds have been identified as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is likely mediated through multiple pathways:
- Interaction with Proteins : Binding studies show that the compound can interact with serum albumin, affecting its pharmacokinetics and bioavailability .
- Cellular Uptake : The lipophilic nature of the compound aids in cellular membrane penetration, facilitating its therapeutic effects.
- Signal Transduction Modulation : By influencing specific kinases or transcription factors, it can alter cellular responses leading to apoptosis in cancer cells.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various thiazole derivatives against E. coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating significant antibacterial potential .
Study 2: Anticancer Activity
In vitro tests on colon cancer cell lines revealed that thiazole-containing compounds could reduce cell viability by inducing apoptosis. Flow cytometry analyses showed increased annexin V staining in treated cells compared to controls, indicating the compound's potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via coupling reactions between azetidine intermediates and thiazolyloxy moieties. For example, analogous compounds with thiazole linkages were prepared using carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane with triethylamine as a base, achieving yields of 45–70% after purification via flash chromatography . Reaction temperature (e.g., 273 K for 3 hours) and solvent choice (e.g., methanol/acetone mixtures for crystallization) critically impact purity and yield .
Q. How can structural ambiguities in the final product be resolved using spectroscopic techniques?
- Methodological Answer : Comprehensive characterization involves:
- 1H/13C NMR : To confirm substituent positions (e.g., chlorophenyl methyl protons at δ ~4.5 ppm and thiazole protons at δ ~7.2 ppm) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related thiazole-acetamide derivatives .
- IR spectroscopy : To verify carboxamide C=O stretching vibrations (~1650–1700 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .
Advanced Research Questions
Q. How do halogen substituents (e.g., 4-chlorophenyl) influence the compound’s biological activity compared to other functional groups?
- Methodological Answer : Halogenation enhances bioactivity by improving lipophilicity and target binding. For example, halogenated analogs of thiazole-containing compounds showed 2–3-fold higher antibacterial activity (MIC = 12.5 µg/mL) compared to methoxy- or nitro-substituted derivatives in agar diffusion assays . Computational docking (e.g., AutoDock Vina) can validate interactions with targets like bacterial enzymes or ion channels .
Q. What strategies are effective in elucidating the compound’s mechanism of action, particularly in kinase or ion channel modulation?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant kinases (e.g., CaMKII) with ATP-competitive inhibitors like KN-93 (IC₅₀ = ~1 µM) as a reference. Measure phosphorylation via Western blotting or fluorescence polarization .
- Electrophysiology : For sodium/potassium channel studies, employ patch-clamp techniques on HEK293 cells expressing hNav1.7 channels. Pre-incubate with the compound (10 µM) and monitor current inhibition .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodological Answer :
- Substituent variation : Synthesize analogs with fluorophenyl, difluorophenyl, or trifluoromethyl groups to assess metabolic stability and potency .
- Bioisosteric replacement : Replace the thiazole ring with 1,3,4-thiadiazole or pyrazole and compare activity in cytotoxicity assays (e.g., MTT on cancer cell lines) .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (carboxamide) and hydrophobic (chlorophenyl) features .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodological Answer :
- LC-MS/MS : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Monitor transitions at m/z 350 → 154 (chlorophenyl fragment) and 350 → 96 (thiazole fragment) .
- Matrix effects : Use deuterated internal standards (e.g., D₄-chlorophenyl analog) to correct for ion suppression in plasma .
Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial activity of halogenated analogs: How should researchers validate conflicting data?
- Methodological Answer : Variations in MIC values may stem from differences in bacterial strains (e.g., E. coli vs. S. aureus) or assay conditions (broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., streptomycin) for cross-study comparisons .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating neuropharmacological effects of this compound?
- Methodological Answer :
- Parkinson’s disease models : Use 6-OHDA-lesioned rats to assess L-DOPA-induced dyskinesia. Administer the compound (10 mg/kg, i.p.) and quantify abnormal involuntary movements (AIMs) over 21 days .
- Dosing regimens : Conduct pharmacokinetic studies in Sprague-Dawley rats to determine bioavailability and brain penetration (LC-MS quantification in CSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
